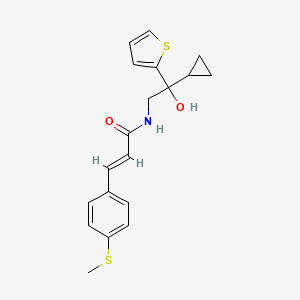
(E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C19H21NO2S2 and its molecular weight is 359.5. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
O,N and N,N Double Rearrangement
Research by Yokoyama et al. (1985) on 2-Cyano-3-hydroxy-3-(methylthio)acrylamide and related compounds under specific conditions, leading to double rearrangement products, highlights the chemical reactivity and potential for synthesizing complex heterocycles (Yokoyama, Hatanaka, & Sakamoto, 1985). This kind of study can be essential for developing new materials or pharmaceuticals.
Donor-Acceptor Substituted Thiophene Dyes
Anandan et al. (2018) designed, synthesized, and characterized thiophene dyes for optoelectronic devices, focusing on nonlinear optical limiting behavior, useful in protecting human eyes and optical sensors. This research demonstrates the potential of thiophene derivatives in developing new materials for photonics and optoelectronics (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Fluorescent Probe for Detection of Biothiols
Wang et al. (2017) developed a colorimetric and ratiometric fluorescent probe based on acrylamide derivatives for the rapid, sensitive, and selective detection of biothiols in living cells. This work underscores the utility of acrylamide derivatives in biosensing and diagnostic applications (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).
Corrosion Inhibitors
Research on acrylamide derivatives by Abu-Rayyan et al. (2022) explored their effectiveness as corrosion inhibitors for copper in acidic solutions. This study showcases the application of acrylamide derivatives in materials science, particularly in corrosion protection (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
Camps Cyclization
Mochalov et al. (2016) explored the Camps cyclization of N-(2-acylaryl)benzamides and analogous compounds, yielding high yields of heterocyclic products. This research may offer insights into synthetic pathways for generating complex molecules for various applications (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).
properties
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S2/c1-23-16-9-4-14(5-10-16)6-11-18(21)20-13-19(22,15-7-8-15)17-3-2-12-24-17/h2-6,9-12,15,22H,7-8,13H2,1H3,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCIDIDUWQKGKR-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

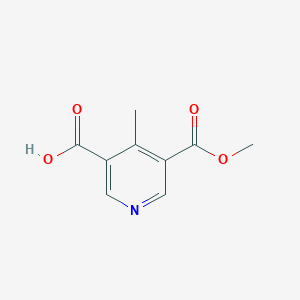
![(3,4-Dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2746404.png)
![Oxan-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2746407.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2746408.png)
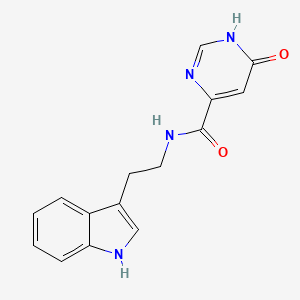
![ethyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2746411.png)
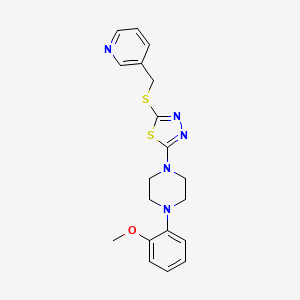
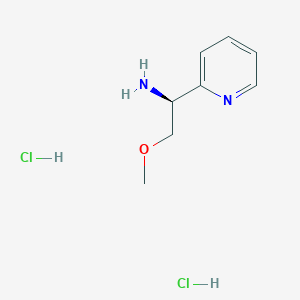
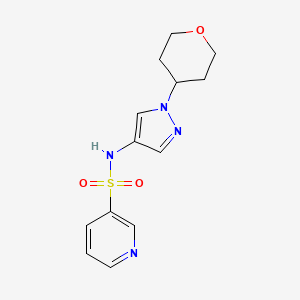

![7-chloro-3-(3-fluorophenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2746419.png)
![1-(7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2746420.png)
![1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2746422.png)
